molecular formula C18H20F3N5O2 B2737969 2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide CAS No. 2380187-43-7

2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide

Cat. No. B2737969
CAS RN: 2380187-43-7
M. Wt: 395.386
InChI Key: XQODJIYCTQGDNW-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a pyridazinone, a trifluoromethyl group, a pyrrolidine ring, and an amide linkage. These groups are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring, the introduction of the trifluoromethyl group, and the formation of the amide linkage. The pyrrolidine ring could be formed using established synthetic methods .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyridazinone and pyrrolidine rings would add a degree of rigidity to the molecule, while the trifluoromethyl group and the amide linkage could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups it contains. For example, the amide linkage could potentially undergo hydrolysis under certain conditions, while the trifluoromethyl group could potentially participate in various types of organofluorine chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could in turn influence its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, its biological activity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, its reactivity, and its potential uses. For example, if it were found to have promising biological activity, it could be further optimized through medicinal chemistry approaches .

properties

IUPAC Name

2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-12(26-16(27)5-4-14(24-26)18(19,20)21)17(28)23-11-13-6-7-22-15(10-13)25-8-2-3-9-25/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQODJIYCTQGDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)N2CCCC2)N3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide

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